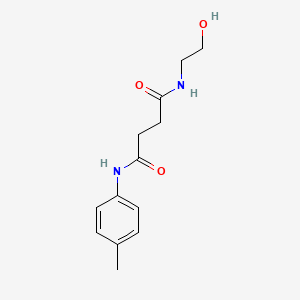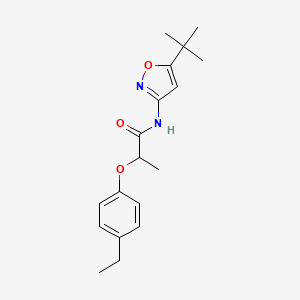![molecular formula C16H19N3O2S B4746230 2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4746230.png)
2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Vue d'ensemble
Description
2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide, also known as ETC-1002, is a novel small molecule compound that has been extensively studied for its potential therapeutic applications. It is a member of a class of compounds known as ATP-citrate lyase inhibitors, which have been shown to have beneficial effects on lipid metabolism and cardiovascular health. In
Mécanisme D'action
2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide works by inhibiting the activity of ATP-citrate lyase, an enzyme that is involved in the synthesis of fatty acids and cholesterol in the liver. By inhibiting this enzyme, this compound reduces the production of LDL cholesterol and triglycerides, while increasing the production of HDL cholesterol. In addition, this compound has been shown to activate AMP-activated protein kinase (AMPK), a cellular energy sensor that plays a key role in regulating lipid metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects that contribute to its therapeutic potential. These include:
- Reduction in LDL cholesterol and triglyceride levels
- Increase in HDL cholesterol levels
- Anti-inflammatory effects
- Anti-oxidant effects
- Activation of AMPK
- Improvement in endothelial function
- Reduction in atherosclerosis
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has several advantages for lab experiments, including its well-defined mechanism of action and its ability to modulate multiple pathways involved in lipid metabolism and inflammation. However, there are also some limitations to its use in lab experiments, including its relatively low potency compared to other lipid-lowering drugs and the need for further studies to fully understand its long-term safety and efficacy.
Orientations Futures
There are several potential future directions for research on 2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide, including:
- Further studies to evaluate its long-term safety and efficacy in humans
- Development of more potent analogs of this compound
- Investigation of its potential use in combination with other lipid-lowering drugs
- Studies to explore its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and psoriasis
- Investigation of its potential use in the prevention of cardiovascular disease in high-risk populations, such as those with diabetes or metabolic syndrome.
In conclusion, this compound is a promising small molecule compound that has shown potential therapeutic applications in the treatment of dyslipidemia and cardiovascular disease. Its well-defined mechanism of action and multiple biochemical and physiological effects make it an attractive target for further research and development. However, further studies are needed to fully understand its long-term safety and efficacy, and to explore its potential use in other inflammatory conditions and high-risk populations.
Applications De Recherche Scientifique
2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of dyslipidemia and cardiovascular disease. Dyslipidemia is a condition characterized by abnormal levels of lipids in the blood, including high levels of LDL cholesterol and triglycerides, and low levels of HDL cholesterol. This compound has been shown to reduce LDL cholesterol and triglyceride levels, while increasing HDL cholesterol levels in both animal and human studies. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its cardioprotective effects.
Propriétés
IUPAC Name |
2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-5-11-6-8-12(9-7-11)14(20)18-16-17-10(2)13(22-16)15(21)19(3)4/h6-9H,5H2,1-4H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCUJGBIWCDMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{[2-cyano-3-(2-fluorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4746149.png)
![N'-benzylidene-2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetohydrazide](/img/structure/B4746151.png)
![2-[(5-ethyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4746165.png)
![N-(5-{3-bromo-4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4746170.png)
![N~2~-(4-fluorobenzyl)-N~1~-[2-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4746173.png)
![1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4746178.png)
![3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4746194.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4746205.png)
![N-(4-chlorophenyl)-N'-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}urea](/img/structure/B4746210.png)

![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide](/img/structure/B4746222.png)

![5-{[(3-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4746237.png)
![1-(2-chlorobenzyl)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4746265.png)
